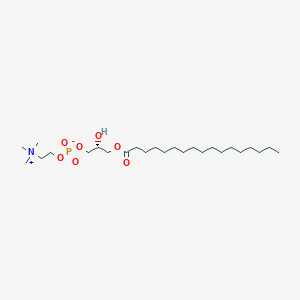
1-Heptadecanoyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1-Heptadecanoyl-sn-glycero-3-phosphocholine (1-HPC) is a phospholipid that is found in the cell membrane of eukaryotic cells. It is a component of the phospholipid bilayer, which is responsible for maintaining the integrity of the cell membrane and its associated functions. 1-HPC is also known as lysophosphatidylcholine (LPC) and is composed of a glycerol backbone and a fatty acid chain. It is an important component of the cell membrane, as it plays a role in the regulation of membrane fluidity, signal transduction, and membrane trafficking.
Applications De Recherche Scientifique
Cardiovascular Research
1-Heptadecanoyl-sn-glycero-3-phosphocholine has been identified as a potential biomarker in the diagnosis and risk stratification of Acute Coronary Syndrome (ACS). It was found to be one of the differential metabolites between stable plaques (SPs) and vulnerable plaques (VPs) in ACS patients .
Metabolic Profiling
This compound is used in metabolic profiling analysis of serum samples. It helps in exploring potential biomarkers of plaque stability in ACS patients .
Lipid Oxidation Stress
ACS is associated with metabolic abnormalities of lipid oxidation stress. 1-Heptadecanoyl-sn-glycero-3-phosphocholine plays a role in this process .
Bioactive Lipid Formation
1-Heptadecanoyl-sn-glycero-3-phosphocholine is a substrate for Autotaxin (ATX), which catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to form the bioactive lipid lysophosphatidic acid (LPA) .
Cell Proliferation and Survival
LPA, formed from the hydrolysis of 1-Heptadecanoyl-sn-glycero-3-phosphocholine, stimulates cell proliferation and survival .
Disease Research
LPA is involved in various diseases such as obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers . Therefore, 1-Heptadecanoyl-sn-glycero-3-phosphocholine indirectly plays a role in the research of these diseases.
Mécanisme D'action
Target of Action
The primary target of 1-Heptadecanoyl-sn-glycero-3-phosphocholine is Autotaxin (ATX) . ATX is an enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to form the bioactive lipid lysophosphatidic acid (LPA) .
Mode of Action
1-Heptadecanoyl-sn-glycero-3-phosphocholine interacts with its target, Autotaxin, to form LPA. This interaction results in the stimulation of cell proliferation, cell survival, and cell migration .
Biochemical Pathways
The compound is involved in the biochemical pathway that leads to the formation of LPA from LPC. This pathway plays a crucial role in several biological processes, including obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers .
Pharmacokinetics
It’s known that the compound is a precursor of acetylcholine, rapidly delivering choline to the brain across the blood-brain barrier .
Result of Action
The action of 1-Heptadecanoyl-sn-glycero-3-phosphocholine results in the formation of LPA, which stimulates cell proliferation, cell survival, and cell migration . This can have implications in various health conditions, including obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers .
Propriétés
IUPAC Name |
[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRQPVVYXBTRQK-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647291 | |
| Record name | (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(17:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Heptadecanoyl-sn-glycero-3-phosphocholine | |
CAS RN |
50930-23-9 | |
| Record name | (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(17:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of increased 1-heptadecanoyl-sn-glycero-3-phosphocholine levels in the context of the research on Mycobacterium vaccae?
A1: The research paper [] observed that immunization with Mycobacterium vaccae in mice led to an increase in plasma levels of 1-heptadecanoyl-sn-glycero-3-phosphocholine, a lysophospholipid. While the exact mechanism is not fully elucidated in the study, this increase is suggested to be part of a broader physiological response to the immunization. This response also includes changes in the gut microbiome and a shift towards more proactive stress coping behaviors in the mice. Further research is needed to understand the specific role of 1-heptadecanoyl-sn-glycero-3-phosphocholine in mediating these effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)




![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)